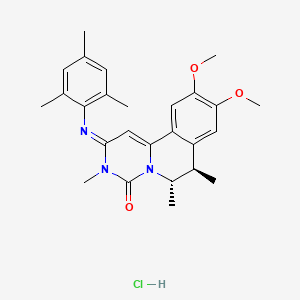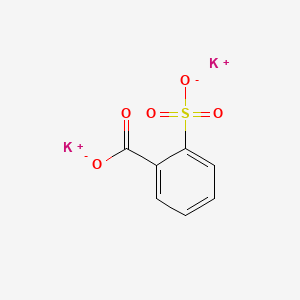
3-Butyl-7-((5-chloro-2-thienyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-7-((5-chloro-2-thienyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(331)nonane is a complex organic compound that features a bicyclic structure with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-7-((5-chloro-2-thienyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane typically involves multiple steps, including the formation of the bicyclic core and the introduction of the butyl, thienyl, and sulfonyl groups. Common synthetic routes may include:
Formation of the bicyclic core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of functional groups: The butyl group can be introduced via alkylation reactions, while the thienyl and sulfonyl groups can be added through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
3-Butyl-7-((5-chloro-2-thienyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thienyl and sulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
科学的研究の応用
Chemistry
In chemistry, 3-Butyl-7-((5-chloro-2-thienyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, this compound may be explored as a potential drug candidate. Its ability to interact with biological targets could make it useful in the development of new therapeutic agents.
Industry
In industry, this compound may be used in the development of new materials with specific properties. Its unique structure could impart desirable characteristics such as stability, reactivity, or conductivity.
作用機序
The mechanism of action of 3-Butyl-7-((5-chloro-2-thienyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological effect.
Modulation of signaling pathways: The compound may influence cellular signaling pathways, affecting processes such as cell growth, differentiation, or apoptosis.
類似化合物との比較
Similar Compounds
Similar compounds to 3-Butyl-7-((5-chloro-2-thienyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane may include other bicyclic compounds with sulfonyl and thienyl groups. Examples include:
- 3-Butyl-7-((5-bromo-2-thienyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane
- 3-Butyl-7-((5-methyl-2-thienyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. Its structure may confer unique properties that make it valuable for specific research or industrial purposes.
特性
CAS番号 |
120465-96-5 |
|---|---|
分子式 |
C17H27ClN2O2S2 |
分子量 |
391.0 g/mol |
IUPAC名 |
3-butyl-7-(5-chlorothiophen-2-yl)sulfonyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C17H27ClN2O2S2/c1-4-5-8-19-9-13-11-20(12-14(10-19)17(13,2)3)24(21,22)16-7-6-15(18)23-16/h6-7,13-14H,4-5,8-12H2,1-3H3 |
InChIキー |
RLXPJELSVLXTQC-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CC2CN(CC(C1)C2(C)C)S(=O)(=O)C3=CC=C(S3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


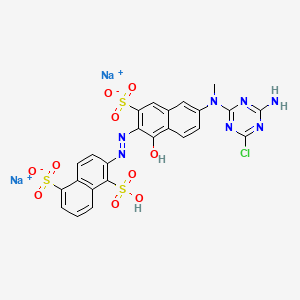
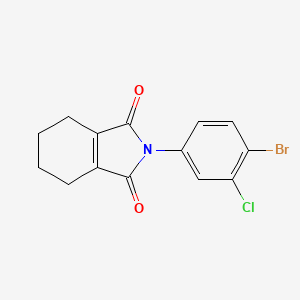
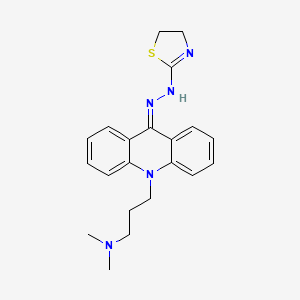
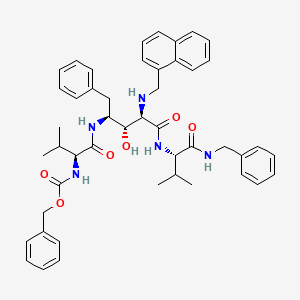
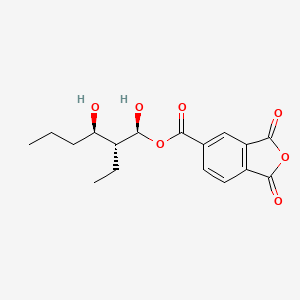
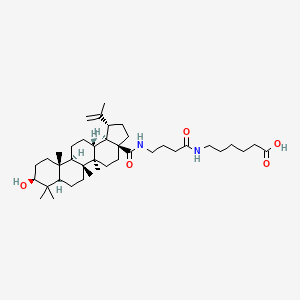
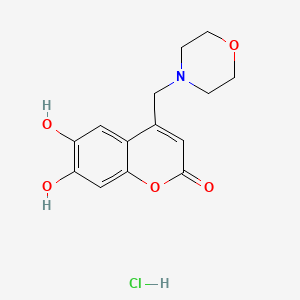
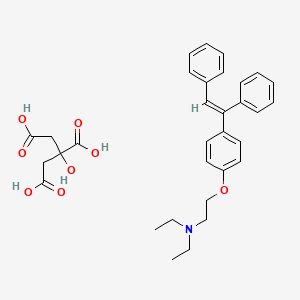



![1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-N-tridecylnaphthalen-2-amine](/img/structure/B12739221.png)
